REACTION_CXSMILES
|
[N:1]1([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:6][CH2:5][O:4][CH2:3][CH:2]1[C:7]([O:9][CH3:10])=[O:8].CI.[CH3:23][Si]([N-][Si](C)(C)C)(C)C.[Na+]>C1COCC1>[CH3:23][C:2]1([C:7]([O:9][CH3:10])=[O:8])[CH2:3][O:4][CH2:5][CH2:6][N:1]1[C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12] |f:2.3|
|
Name
|
4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
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Quantity
|
13.98 g
|
Type
|
reactant
|
Smiles
|
N1(C(COCC1)C(=O)OC)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 5 hours at −40 to −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with MeOH (5 ml) and HOAc (3.5 g)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between EtOAc (400 ml) and water (150 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase (pH about 7) was extracted with EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was then concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column (220 g silica gel, Hexane/EtOAc 5:1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(N(CCOC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |